molecular formula C9H13Cl2N B2755956 3-(chloromethyl)-N,N-dimethylaniline hydrochloride CAS No. 117347-85-0

3-(chloromethyl)-N,N-dimethylaniline hydrochloride

Cat. No.: B2755956
CAS No.: 117347-85-0
M. Wt: 206.11
InChI Key: LLVZIOLOBGBRGF-UHFFFAOYSA-N
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Description

3-(chloromethyl)-N,N-dimethylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a chloromethyl group attached to the benzene ring and a dimethylamino group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N,N-dimethylaniline hydrochloride typically involves the chloromethylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group on the benzene ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted aniline derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized compounds.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

3-(chloromethyl)-N,N-dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N,N-dimethylaniline hydrochloride involves its interaction with various molecular targets. The chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in enzyme inhibition studies and the development of biochemical assays. The compound’s effects are mediated through its ability to modify specific molecular pathways and targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-N,N-dimethylaniline hydrochloride
  • 4-(chloromethyl)-N,N-dimethylaniline hydrochloride
  • 3-(chloromethyl)-N,N-diethylaniline hydrochloride

Uniqueness

3-(chloromethyl)-N,N-dimethylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity profiles and applications in various fields of research and industry.

Properties

IUPAC Name

3-(chloromethyl)-N,N-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVZIOLOBGBRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117347-85-0
Record name 3-(chloromethyl)-N,N-dimethylaniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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